molecular formula C18H15NO3 B6416571 4-(2,3-Dimethoxybenzoyl)quinoline;  97% CAS No. 1187171-88-5

4-(2,3-Dimethoxybenzoyl)quinoline; 97%

Cat. No. B6416571
CAS RN: 1187171-88-5
M. Wt: 293.3 g/mol
InChI Key: SVYKVVDNOAVCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in many studies . For instance, one method involves the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) as a catalyst at 80 °C .


Molecular Structure Analysis

The molecular structure of 4-(2,3-Dimethoxybenzoyl)quinoline; 97% is represented by the formula C18H15NO3. This indicates that the compound consists of 18 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

4-(2,3-Dimethoxybenzoyl)quinoline; 97% has a variety of applications in scientific research. It has been used in studies of the structure and function of enzymes, as well as in studies of the structure and function of proteins. Additionally, 4-(2,3-Dimethoxybenzoyl)quinoline; 97% has been used in studies of the structure and function of DNA and RNA, as well as in studies of the structure and function of lipids. 4-(2,3-Dimethoxybenzoyl)quinoline; 97% has also been used in studies of the structure and function of carbohydrates, as well as in studies of the structure and function of proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,3-Dimethoxybenzoyl)quinoline; 97% in laboratory experiments include its water-solubility, its stability, and its availability in large quantities. Additionally, 4-(2,3-Dimethoxybenzoyl)quinoline; 97% is relatively inexpensive and can be easily synthesized. The main limitation of 4-(2,3-Dimethoxybenzoyl)quinoline; 97% is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential future directions for 4-(2,3-Dimethoxybenzoyl)quinoline; 97% research include further studies of its mechanism of action, its biochemical and physiological effects, its applications in drug discovery, and its potential therapeutic applications. Additionally, more research is needed to determine the optimal conditions for synthesizing 4-(2,3-Dimethoxybenzoyl)quinoline; 97%, as well as the optimal concentrations for its use in laboratory experiments. Finally, further studies are needed to determine the potential adverse effects of 4-(2,3-Dimethoxybenzoyl)quinoline; 97% on humans and animals.

Synthesis Methods

4-(2,3-Dimethoxybenzoyl)quinoline; 97% can be synthesized by several methods. The most common method is the reaction of 2,3-dimethoxybenzaldehyde with piperidine in the presence of a base, such as sodium hydroxide. This reaction produces 4-(2,3-Dimethoxybenzoyl)quinoline; 97% in high yields. Other methods of synthesis include the reaction of 2,3-dimethoxybenzaldehyde with an amine, such as piperidine, in the presence of a base, as well as the reaction of 2,3-dimethoxybenzaldehyde with an amine, such as piperidine, in the presence of an acid.

properties

IUPAC Name

(2,3-dimethoxyphenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-16-9-5-7-14(18(16)22-2)17(20)13-10-12-6-3-4-8-15(12)19-11-13/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYKVVDNOAVCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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